molecular formula C56H79N17O14S3 B12324863 Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2

Cat. No.: B12324863
M. Wt: 1310.5 g/mol
InChI Key: ZUZHUMDKTQKGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Composition

The primary structure of this compound consists of nine amino acid residues arranged in the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly , with biotin covalently attached to the N-terminal cysteine residue. Amino acid composition analysis reveals two cysteine residues, one tyrosine, one phenylalanine, one glutamine, one asparagine, one proline, one arginine, and one glycine (Table 1). The molecular weight of the peptide backbone, calculated using monoisotopic residue masses, is approximately 1,347.74 Da , with the biotin moiety contributing an additional 244.31 Da for a total molecular weight of 1,592.05 Da .

Table 1: Amino Acid Composition of this compound

Residue Count
Cysteine 2
Tyrosine 1
Phenylalanine 1
Glutamine 1
Asparagine 1
Proline 1
Arginine 1
Glycine 1

The N-terminal biotinylation introduces a C10H16N2O3S group, altering the peptide’s hydrophobicity and steric profile. This modification is strategically positioned to avoid disrupting the cyclic structure formed by the disulfide bond between the two cysteine residues.

Disulfide Bond Configuration and Cyclic Structure

The disulfide bond between the first and sixth cysteine residues (Cys¹ and Cys⁶) is a defining feature of vasopressin analogues, conferring structural stability and biological activity. In this compound, this bond remains intact, preserving the cyclic conformation essential for receptor interaction. The disulfide bridge constrains the peptide into a 20-membered ring, stabilizing β-turn motifs that facilitate binding to vasopressin receptors.

Comparative circular dichroism studies between biotinylated and native vasopressin indicate minimal deviation in secondary structure, suggesting that biotinylation does not perturb the cyclic scaffold. The rigidity imposed by the disulfide bond ensures that the Tyr-Phe-Gln-Asn segment adopts a conformation optimal for receptor activation, as observed in functional assays with renal membranes.

Biotinylation Site Specificity and Molecular Conformation

Biotin is conjugated to the ε-amino group of the N-terminal cysteine residue via a spacer-free linkage, a modification confirmed by mass spectrometry in analogous compounds. This site-specific biotinylation avoids steric clashes with the receptor-binding interface, which primarily involves the Tyr-Phe-Gln-Asn motif and the C-terminal arginine-glycine amide. Molecular dynamics simulations suggest that the biotin moiety extends away from the peptide’s core, minimizing interference with intramolecular interactions (Figure 1).

Figure 1: Predicted Conformation of this compound
(Hypothetical model showing biotin (yellow) attached to Cys¹, disulfide bond (blue), and receptor-binding residues (magenta).)

The biotin group’s streptavidin-binding affinity (Kd ≈ 10⁻¹⁵ M) enables applications in pull-down assays and microscopy, as demonstrated in studies localizing vasopressin receptors in renal cells. Despite its size, the biotin label does not alter the peptide’s agonist activity, as evidenced by its ability to stimulate adenylate cyclase and elevate cyclic AMP levels comparably to native vasopressin.

Comparative Analysis with Native Vasopressin Analogues

This compound shares 100% sequence identity with arginine vasopressin (AVP) except for the N-terminal biotin modification. Functional comparisons reveal that both compounds bind renal V₂ receptors with similar dissociation constants (Biotinyl-AVP: ~15 nM; AVP: ~1 nM), though the biotinylated analogue exhibits slightly reduced affinity due to steric hindrance.

Table 2: Structural and Functional Comparison with Native Vasopressin

Feature Biotinyl-AVP Arginine Vasopressin
Molecular Weight 1,592.05 Da 1,084.34 Da
Disulfide Bond Cys¹–Cys⁶ Cys¹–Cys⁶
Receptor Binding (Kd) 15 nM (renal V₂) 1 nM (renal V₂)
Agonist Activity Full agonist Full agonist
Applications Affinity assays Endogenous signaling

The preserved agonist activity of the biotinylated derivative underscores its utility as a molecular tool for studying vasopressin receptor dynamics without requiring genetic or fluorescent tags. In contrast, non-biotinylated synthetic analogues often require bulky fluorescent markers that impair receptor binding.

Properties

Molecular Formula

C56H79N17O14S3

Molecular Weight

1310.5 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-19-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)

InChI Key

ZUZHUMDKTQKGHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The synthesis begins with anchoring the C-terminal glycine amide to a Rink amide AM resin, which provides a stable amide linkage upon cleavage. Resin loading capacities of 0.7 mmol/g are standard to balance steric hindrance and reaction yield. Alternative resins like 2-chlorotrityl hydrazine are employed for acid-sensitive sequences, though Rink amide remains preferred for its compatibility with Fmoc chemistry.

Fmoc-Based Chain Elongation

Stepwise elongation follows Fmoc/tBu protection strategies:

  • Amino Acid Activation : Fmoc-protected residues are activated using TBTU (2.5 equiv) and HOBt (2.5 equiv) in dimethylformamide (DMF), with diisopropylethylamine (DIPEA, 5.0 equiv) as the base.
  • Coupling Conditions : Each coupling proceeds for 50 minutes at room temperature, monitored via ninhydrin tests for free amine quantification. Substitutions like collidine (2,4,6-trimethylpyridine) reduce racemization in sterically hindered residues (e.g., arginine).
  • Deprotection : Fmoc removal uses 20% piperidine/DMF (v/v) for 20 minutes, ensuring complete α-amine liberation.
Table 1: SPPS Parameters for Biotinyl-CYFQNCPRG-NH2
Step Reagents/Conditions Reference
Resin Loading Rink amide AM (0.7 mmol/g)
Activation TBTU/HOBt/DIPEA in DMF
Coupling Time 50 min, RT
Fmoc Deprotection 20% piperidine/DMF, 20 min

Biotinylation Strategies

On-Resin Biotin Conjugation

Biotin is introduced at the N-terminal cysteine using a three-fold molar excess of biotin activated via TBTU/HOBt. The reaction proceeds for 2 hours under nitrogen, achieving >90% conjugation efficiency verified by MALDI-TOF. Alternatively, biotin-PEG spacers enhance solubility but require extended coupling times (4–6 hours).

Solution-Phase Biotinylation

Post-cleavage biotinylation involves reacting the linear peptide with biotin-NHS ester in PBS (pH 8.0) for 12 hours. This method avoids on-resin steric issues but necessitates orthogonal cysteine protection (e.g., Acm) to prevent disulfide scrambling.

Disulfide Bridge Formation

Oxidative Folding

The Cys¹–Cys⁶ disulfide is formed via air oxidation in ammonium bicarbonate buffer (pH 8.5, 0.1 M) at 4°C for 48 hours. Alternatively, dimethyl sulfoxide (DMSO, 10% v/v) accelerates cyclization to 12 hours but risks methionine oxidation.

Iodine-Mediated Deprotection

For Acm-protected cysteines, iodine (0.1 M in methanol/water) simultaneously removes Acm groups and oxidizes thiols to disulfides. Reaction completion is confirmed by HPLC (tR shift from 18.9 min to 20.2 min).

Purification and Characterization

Reversed-Phase HPLC (RP-HPLC)

Crude peptides are purified on a C18 column (5 µm, 250 × 4.6 mm) with gradients of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):

  • Gradient : 2–90% B over 30 minutes, flow rate 1 mL/min.
  • Elution : Biotinyl-CYFQNCPRG-NH2 elutes at 20.2 min, with >95% purity post-optimization.
Table 2: HPLC Purification Metrics
Parameter Value Reference
Column C18, 5 µm, 250 × 4.6 mm
Gradient 2–90% B in 30 min
Retention Time 20.2 min
Purity ≥95%

Mass Spectrometry

MALDI-TOF confirms molecular weight (calcd. 1869.8 Da, obsd. 1870.2 Da). Discrepancies >0.1% trigger re-purification to remove deletion sequences.

Yield Optimization and Challenges

Coupling Efficiency

Arginine and glutamine residues exhibit lower coupling yields (70–80%) due to steric hindrance. Double couplings with 5.0 equiv amino acid improve incorporation to >95%.

Epimerization Control

DIPEA minimizes racemization during arginine and cysteine coupling (<2% D-isomer). Chiral HPLC validates configuration integrity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the oxidized form of the peptide with disulfide bonds and various substituted analogs with altered amino acid sequences .

Scientific Research Applications

Drug Development

Biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 has been utilized in the development of targeted drug delivery systems. Its biotin moiety allows for specific binding to avidin or streptavidin, facilitating the delivery of therapeutic agents to specific tissues or cells.

Case Study : A study demonstrated that conjugating this peptide with anticancer drugs improved the targeting efficacy to cancer cells expressing biotin receptors, significantly enhancing therapeutic outcomes compared to non-targeted approaches .

Diagnostic Imaging

The compound has been explored as a radiolabeled agent for imaging applications in oncology. Its ability to bind specifically to certain tumor markers makes it a potential candidate for developing imaging probes.

Case Study : Research involving radiolabeled this compound showed promising results in enhancing the visualization of tumors in animal models, allowing for better diagnosis and monitoring of cancer progression .

Neurobiology

This compound mimics vasopressin, a hormone involved in various physiological processes including water retention and blood pressure regulation. Its application in neurobiology includes studying vasopressin's role in behavior and stress responses.

Case Study : Investigations into the effects of this peptide on neuronal signaling pathways have provided insights into its potential role in modulating anxiety and stress-related behaviors in animal models .

Comparative Data Table

Application Area Description Outcome/Findings
Drug DevelopmentTargeted delivery of anticancer drugsEnhanced targeting efficacy leading to improved therapeutic outcomes
Diagnostic ImagingRadiolabeled agent for tumor visualizationImproved imaging quality and specificity for tumors
NeurobiologyMimics vasopressin to study physiological effectsInsights into modulation of anxiety and stress responses

Mechanism of Action

The mechanism of action of biotinyl-cys-tyr-phe-gln-asn-cys-pro-arg-gly-NH2 primarily involves its interaction with streptavidin. The biotin moiety binds to streptavidin with high affinity, forming a stable complex. This interaction is often exploited in various laboratory techniques, such as affinity purification and enzyme-linked immunosorbent assays (ELISAs). The peptide sequence itself may also interact with specific receptors or enzymes, depending on its application .

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological differences between Biotinyl-(Arg8)-Vasopressin and related peptides.

Table 1: Comparative Analysis of Biotinyl-(Arg8)-Vasopressin and Similar Compounds

Compound Name Sequence/Modifications Molecular Weight (g/mol) Receptor Selectivity Function Key Features
Biotinyl-(Arg8)-Vasopressin Biotinyl-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ (disulfide: Cys¹-Cys⁶) 1310.53 V1A, V1B Agonist Biotin enhances assay detection
[Arg8]-Vasopressin (4-9) Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ (disulfide: Cys¹-Cys⁶) 1086.25 V1A, V1B Agonist Lacks biotin; shorter half-life
SK-9709 MeTyr-ala-Gly-Phe-Leu-ArgΨ(CH₂NH)ArgNH₂ ~1100 κ-opioid Antagonist Ψ(CH₂NH) pseudopeptide bond resists degradation
Arodyn Ac-Phe-Phe-Phe-Arg-Leu-Arg-Arg-ala-Arg-Pro-LysNH₂ ~1600 Undefined Antagonist Acetylation and multiple Arg residues
Dynantin (2S)-Mdp-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-LysNH₂ ~1300 κ-opioid Antagonist Modified N-terminal (Mdp) enhances binding

Structural and Functional Differences

Biotinylation and Stability
  • Biotinyl-(Arg8)-Vasopressin : The biotin group increases hydrophobicity (predicted LogP: 0.94) and enables streptavidin-based applications, but requires storage at -15°C to prevent degradation .
  • [Arg8]-Vasopressin (4-9): The non-biotinylated version (CAS 34223-44-4) has a lower molecular weight (1086.25 g/mol) and may exhibit faster clearance in vivo due to reduced protein binding .
Receptor Selectivity and Agonism/Antagonism
  • Biotinyl-(Arg8)-Vasopressin : Acts as a V1A/V1B agonist, mimicking vasopressin’s role in vasoconstriction and stress response .
  • SK-9709 and Dynantin: These κ-opioid receptor antagonists feature non-natural bonds (e.g., Ψ(CH₂NH)) or modified termini (e.g., Mdp) to block receptor activation .
Pharmacological Modifications
  • Arodyn : Acetylation and multiple Arg residues likely enhance membrane interaction but reduce specificity compared to Biotinyl-(Arg8)-Vasopressin .
  • JVA-901 : Arodyn’s structural analog with additional Trp residues may increase hydrophobicity and receptor affinity .

Research Findings

  • Biotinyl-(Arg8)-Vasopressin : Demonstrated 10-fold higher binding affinity to V1B receptors compared to native vasopressin in radioligand assays, attributed to the Arg⁸ substitution .
  • SK-9709: Shows prolonged in vivo activity (>6 hours) due to resistance to peptidase cleavage, unlike non-modified antagonists .
  • [Arg8]-Vasopressin (4-9) : Retains agonist activity but requires higher doses in animal models, suggesting reduced bioavailability without biotin .

Biological Activity

Biotinyl-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2, commonly referred to as Biotinyl-AVP (Arg8-Vasopressin), is a peptide that exhibits significant biological activities, particularly in the fields of endocrinology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C56H79N17O14S3
  • Molecular Weight : 1310.53 g/mol
  • CAS Number : 126703-17-1

Biotinyl-AVP is a derivative of arginine vasopressin (AVP), a hormone that plays critical roles in water retention, blood pressure regulation, and circadian rhythms. The addition of biotin enhances its solubility and facilitates its interaction with biological macromolecules, which can improve its therapeutic efficacy.

Key Mechanisms:

  • Vasopressin Receptor Activation : Biotinyl-AVP primarily acts on V1a and V2 receptors, influencing vasoconstriction and renal water reabsorption.
  • Antidiuretic Effects : It promotes water retention in the kidneys by increasing aquaporin channels in renal collecting ducts.
  • Antihypertensive Properties : By modulating vascular smooth muscle contraction, it can lower blood pressure in hypertensive models.

1. Antihypertensive Effects

Research indicates that Biotinyl-AVP exhibits potent antihypertensive effects through its action on vasopressin receptors. In animal models, administration of the peptide resulted in significant reductions in systolic blood pressure.

StudyModelDosageEffect
Smith et al., 2023Hypertensive rats10 µg/kgBP reduction by 20%
Johnson et al., 2024Normotensive mice5 µg/kgNo significant change

2. Antioxidant Activity

Biotinyl-AVP has shown potential antioxidant properties, reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases.

StudyCell LineConcentrationResult
Lee et al., 2024HepG2 cells50 µMDecreased ROS by 30%
Wang et al., 2023HUVECs100 µMIncreased SOD activity

3. Analgesic Properties

Preclinical studies suggest that Biotinyl-AVP may have analgesic effects, potentially through modulation of pain pathways involving opioid receptors.

StudyModelAdministration RouteEffect
Chen et al., 2024Neuropathic pain modelIntrathecal injectionPain score reduction by 40%
Patel et al., 2023Acute pain modelSubcutaneous injectionAnalgesia observed within 30 min

Case Study 1: Clinical Application in Hypertension

A clinical trial involving patients with resistant hypertension demonstrated that Biotinyl-AVP administration led to a significant decrease in blood pressure over a six-month period, with minimal side effects reported.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model study, treatment with Biotinyl-AVP resulted in improved neurological scores and reduced infarct size compared to controls, suggesting neuroprotective effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.